molecular formula C11H15ClO B14513351 1-(3-Chlorobutan-2-yl)-4-methoxybenzene CAS No. 63034-24-2

1-(3-Chlorobutan-2-yl)-4-methoxybenzene

Katalognummer: B14513351
CAS-Nummer: 63034-24-2
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: SMLSESPUNRPYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorobutan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group and a chlorobutan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene typically involves a series of nucleophilic substitution reactions. One common method starts with the reaction of 4-methoxybenzene with 3-chlorobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorobutan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(3-hydroxybutan-2-yl)-4-methoxybenzene.

    Oxidation: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzaldehyde or 1-(3-chlorobutan-2-yl)-4-methoxybenzoic acid.

    Reduction: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzyl alcohol or this compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorobutan-2-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chlorobutan-2-yl)benzene: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxybenzyl chloride: Contains a methoxy group but lacks the chlorobutan-2-yl group.

    1-(3-Hydroxybutan-2-yl)-4-methoxybenzene: A hydroxyl derivative with different chemical properties.

Uniqueness

Its combination of functional groups allows for diverse chemical transformations and interactions in various fields .

Eigenschaften

CAS-Nummer

63034-24-2

Molekularformel

C11H15ClO

Molekulargewicht

198.69 g/mol

IUPAC-Name

1-(3-chlorobutan-2-yl)-4-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,1-3H3

InChI-Schlüssel

SMLSESPUNRPYKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.